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Compound of Interest

Compound Name: 1,5-Bis(chloromethyl)naphthalene

Cat. No.: B050585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,5-
bis(chloromethyl)naphthalene, a key intermediate in various synthetic applications. Due to

the limited availability of public experimental NMR and mass spectrometry data for this specific

isomer, this document presents experimental Infrared (IR) spectroscopy data alongside high-

quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

These predictions are based on established computational models and serve as a valuable

reference for spectral interpretation and compound verification.

Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data

for 1,5-bis(chloromethyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Table 1: Predicted ¹H NMR Data for 1,5-Bis(chloromethyl)naphthalene
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.85 Doublet 2H H-4, H-8

~7.60 Doublet 2H H-2, H-6

~7.45 Triplet 2H H-3, H-7

~4.90 Singlet 4H -CH₂Cl

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data provides an estimation of the

chemical shifts and splitting patterns.

Table 2: Predicted ¹³C NMR Data for 1,5-Bis(chloromethyl)naphthalene

Chemical Shift (δ) [ppm] Assignment

~134.0 C-1, C-5

~131.5 C-4a, C-8a

~129.0 C-4, C-8

~127.0 C-2, C-6

~125.5 C-3, C-7

~46.0 -CH₂Cl

Solvent: CDCl₃. Predicted data provides an estimation of the carbon chemical shifts.

Infrared (IR) Spectroscopy (Experimental)
Table 3: Experimental IR Absorption Bands for 1,5-Bis(chloromethyl)naphthalene
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2960 Medium Aliphatic C-H Stretch

~1600 Medium Aromatic C=C Stretch

~1510 Medium Aromatic C=C Stretch

~1270 Strong CH₂ Wag (-CH₂Cl)

~800 Strong C-H Bending (out-of-plane)

~730 Strong C-Cl Stretch

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for 1,5-Bis(chloromethyl)naphthalene

m/z Relative Intensity (%) Assignment

224/226/228 High [M]⁺ (Molecular Ion)

189/191 High [M-Cl]⁺

175/177 Medium [M-CH₂Cl]⁺

152 Medium [M-2Cl]⁺

140 High
[C₁₁H₈]⁺ (Naphthylmethyl

cation fragment)

Prediction based on standard fragmentation patterns for benzylic halides. The presence of

chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-

containing fragments.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1,5-bis(chloromethyl)naphthalene (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A

standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation

delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a

frequency of 100 MHz. A proton-decoupled pulse sequence is employed with a spectral

width of 200-220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of

scans (e.g., 1024 or more) are typically required to obtain a spectrum with adequate signal

intensity for all carbon signals.

Infrared (IR) Spectroscopy
The infrared spectrum of solid 1,5-bis(chloromethyl)naphthalene is obtained using a Fourier

Transform Infrared (FTIR) spectrometer.[1] The solid sample is prepared as a split mull. A small

amount of the solid is ground with a mulling agent (Fluorolube for the 3800-1330 cm⁻¹ region

and Nujol for the 1330-450 cm⁻¹ region) to create a fine paste.[1] This paste is then pressed

between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in

transmission mode, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the

clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography. For EI-MS, electrons with a

standard energy of 70 eV are used to ionize the sample. The resulting ions are then
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accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer)

according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion,

generating the mass spectrum.

Data Analysis Workflow
The following diagram illustrates a generalized workflow for the acquisition and analysis of

spectroscopic data for a chemical compound like 1,5-bis(chloromethyl)naphthalene.

Spectroscopic Analysis Workflow for 1,5-Bis(chloromethyl)naphthalene
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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